5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one
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Overview
Description
5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring substituted with a benzyl group at the 5-position, a methyl group at the 6-position, and a propan-2-ylsulfanyl group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of Substituents: The benzyl, methyl, and propan-2-ylsulfanyl groups can be introduced through various substitution reactions. For example, the benzyl group can be introduced via a Friedel-Crafts alkylation reaction, while the propan-2-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and propan-2-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-benzyl-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a methylsulfanyl group instead of a propan-2-ylsulfanyl group.
5-benzyl-6-methyl-2-(ethylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with an ethylsulfanyl group instead of a propan-2-ylsulfanyl group.
5-benzyl-6-methyl-2-(butylsulfanyl)pyrimidin-4(3H)-one: Similar structure but with a butylsulfanyl group instead of a propan-2-ylsulfanyl group.
Uniqueness
The uniqueness of 5-benzyl-6-methyl-2-(propan-2-ylsulfanyl)pyrimidin-4(3H)-one lies in its specific combination of substituents, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2OS |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)19-15-16-11(3)13(14(18)17-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
InChI Key |
RWAQBTVROFKCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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